molecular formula C21H16N2O4S B251788 N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B251788
M. Wt: 392.4 g/mol
InChI Key: ZLFAPJWEWBZKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MBX-2982, is a small molecule drug that has been developed as a potential treatment for type 2 diabetes. This drug works by targeting the G protein-coupled receptor GPR119, which is involved in the regulation of glucose metabolism and insulin secretion. MBX-2982 has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide works by binding to and activating the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. In addition, GPR119 activation also promotes the release of other gut hormones, such as peptide YY (PYY) and cholecystokinin (CCK), which regulate appetite and food intake.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects that contribute to its anti-diabetic activity. These effects include:
1. Stimulation of insulin secretion: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide activates GPR119 in pancreatic beta cells, leading to the release of insulin in response to glucose.
2. Improvement of glucose tolerance: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide enhances glucose metabolism and reduces blood glucose levels, improving glucose tolerance.
3. Regulation of appetite and food intake: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide promotes the release of gut hormones that regulate appetite and food intake, leading to weight loss and improved metabolic health.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, there are also some limitations to using N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide in laboratory experiments, such as its cost, availability, and potential off-target effects.

Future Directions

There are several future directions for research on N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, including:
1. Clinical trials: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans. Future studies will be needed to determine the optimal dosage, duration of treatment, and long-term effects of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide.
2. Combination therapy: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide may be used in combination with other anti-diabetic drugs, such as metformin or GLP-1 receptor agonists, to improve glycemic control and reduce the risk of complications.
3. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-diabetic effects of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide, including its effects on intracellular signaling pathways and gene expression.
4. Alternative applications: N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide may have potential applications in other metabolic disorders, such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.
Conclusion:
N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide is a promising drug candidate for the treatment of type 2 diabetes, with a unique mechanism of action and favorable safety profile. Further research is needed to fully understand the molecular mechanisms underlying its anti-diabetic effects and to evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis include 2-methoxy-4-nitroaniline and 2-bromo-1-benzofuran, which are converted to the corresponding amine and bromide, respectively. The amine is then coupled with thiophene-2-carboxylic acid to form the amide intermediate, which is subsequently reduced to the corresponding amine. The final coupling reaction involves the condensation of the amine with the carboxylic acid to form N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of type 2 diabetes, including cell-based assays, animal studies, and ex vivo experiments. These studies have demonstrated that N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide can stimulate insulin secretion and improve glucose tolerance in a dose-dependent manner. In addition, N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have a favorable safety profile and does not cause hypoglycemia or weight gain.

properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O4S/c1-26-17-12-14(22-21(25)19-7-4-10-28-19)8-9-15(17)23-20(24)18-11-13-5-2-3-6-16(13)27-18/h2-12H,1H3,(H,22,25)(H,23,24)

InChI Key

ZLFAPJWEWBZKED-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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